Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-
Overview
Description
Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-, also known as Tinuvin 928, is a benzotriazole-based ultraviolet light absorber. This compound is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. It is particularly effective in stabilizing polymers, coatings, and other materials that are exposed to sunlight .
Preparation Methods
The synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- involves several steps. One common method includes the reaction of 2-(1-methyl-1-phenylethyl)phenol with 4-(1,1,3,3-tetramethylbutyl)phenol under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as alkyl or acyl groups, to modify its chemical behavior.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- has numerous scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by ultraviolet light.
Biology: Research studies utilize this compound to understand the effects of ultraviolet radiation on biological systems.
Medicine: It is investigated for its potential protective effects against ultraviolet-induced skin damage.
Mechanism of Action
The mechanism by which Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- exerts its effects involves the absorption of ultraviolet light. The benzotriazole moiety in the compound absorbs ultraviolet radiation and dissipates the energy as heat, preventing the ultraviolet light from reaching and damaging the underlying material. This process protects polymers and other materials from photodegradation .
Comparison with Similar Compounds
Similar compounds to Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- include other benzotriazole-based ultraviolet absorbers such as:
- 2-(2-Hydroxyphenyl)-benzotriazole
- 2-(2-Hydroxy-5-methylphenyl)-benzotriazole
- 2-(2-Hydroxy-5-tert-octylphenyl)-benzotriazole
These compounds share a similar mechanism of action but differ in their specific substituents, which can affect their ultraviolet absorption properties and stability. Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- is unique due to its specific substituents, which provide enhanced stability and ultraviolet absorption efficiency .
Properties
IUPAC Name |
2-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O/c1-21(2,3)16-22(4,5)18-13-14-20(24)19(15-18)23(6,7)17-11-9-8-10-12-17/h8-15,24H,16H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHZKWDILKBQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888423 | |
Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73936-80-8 | |
Record name | 2-(1-Methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73936-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073936808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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